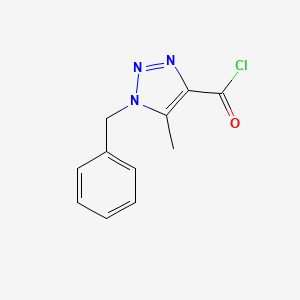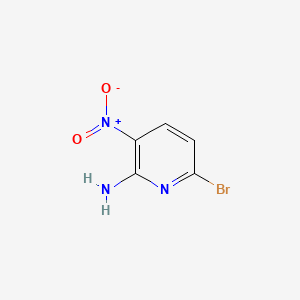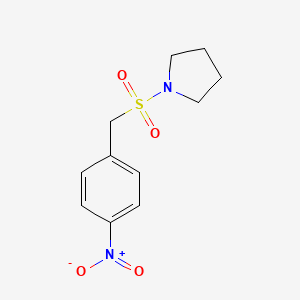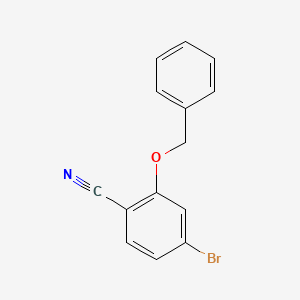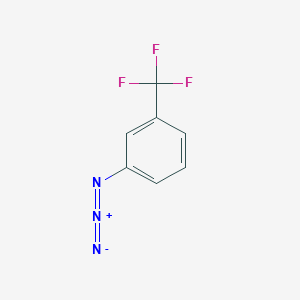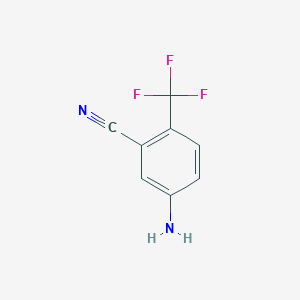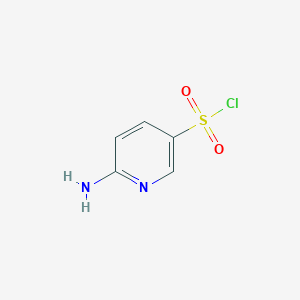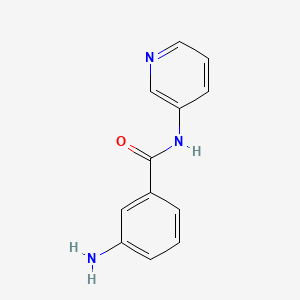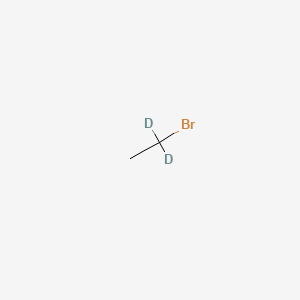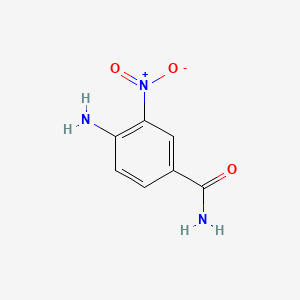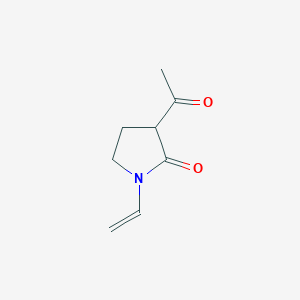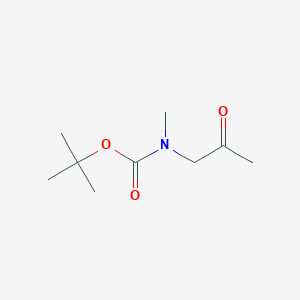
2,5-Bis(4-Bromophenyl)-p-xylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-Bromophenyl)-p-xylene is a chemical compound with the empirical formula C20H16Br2 . It is a solid substance and its molecular weight is 416.15 . The compound is also known by the name 1,4-bis(4-bromophenyl)-2,5-dimethylbenzene .
Molecular Structure Analysis
The molecular structure of 2,5-Bis(4-Bromophenyl)-p-xylene consists of a central xylene group substituted with two 4-bromophenyl groups . The exact mass of the molecule is 413.96200 .Wissenschaftliche Forschungsanwendungen
1. Optoelectronic Processes in Covalent Organic Frameworks
- Application Summary : “2,5-Bis(4-Bromophenyl)-p-xylene” is used as a building block in the synthesis of covalent organic frameworks (COFs). These COFs have potential applications in optoelectronic devices such as sensors, photocatalysts, supercapacitors, battery materials, solar-harvesting devices, and light-emitting diodes .
- Methods of Application : The synthesis of COFs involves the use of diverse linkage chemistries. A large number of building blocks that can act as light-harvesters, semiconductors, ligands, binding sites, or redox centers have recently been integrated into the scaffolds of COFs .
- Results or Outcomes : The unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials for optoelectronic applications .
2. Material Building Blocks
- Application Summary : “2,5-Bis(4-Bromophenyl)-p-xylene” is used as a building block for multi-substituted acenes .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of “2,5-Bis(4-Bromophenyl)-p-xylene” as a building block in the synthesis of multi-substituted acenes .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
3. Synthesis of Thiazole Derivatives
- Application Summary : “2,5-Bis(4-Bromophenyl)-p-xylene” is used in the synthesis of thiazole derivatives, which have diverse biological activities .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of “2,5-Bis(4-Bromophenyl)-p-xylene” in the synthesis of thiazole derivatives .
- Results or Outcomes : Thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
4. Synthesis of Porous Organic-Inorganic Polymers
- Application Summary : “2,5-Bis(4-Bromophenyl)-p-xylene” is used in the synthesis of porous organic-inorganic polymers (POIPs) .
- Methods of Application : The synthesis of POIPs involves Heck couplings of octavinylsilsesquioxane (OVS) with "2,5-Bis(4-Bromophenyl)-p-xylene" .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
5. Synthesis of Hybrid Microporous Polymers
- Application Summary : “2,5-Bis(4-Bromophenyl)-p-xylene” is used in the synthesis of hybrid microporous polymers through Heck couplings of octavinylsilsesquioxane (OVS) with 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (OXD-Br2), tetrabromothiophene (Th-Br4), and 2,5-bis(4-bromophenyl)-3,4-diphenylthiophene (TPTh-Br2), obtaining the porous organic–inorganic polymers (POIPs) .
- Methods of Application : The synthesis of POIPs involves Heck couplings of octavinylsilsesquioxane (OVS) with "2,5-Bis(4-Bromophenyl)-p-xylene" .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
6. Synthesis of Boron Ketoiminate-Based Conjugated Polymers
- Application Summary : “2,5-Bis(4-Bromophenyl)-p-xylene” is used in the synthesis of boron ketoiminate-based conjugated polymers through the Sonogashira coupling reaction .
- Methods of Application : The synthesis of these polymers involves the Sonogashira coupling reaction .
- Results or Outcomes : The outcomes of this application are not detailed in the source .
Safety And Hazards
2,5-Bis(4-Bromophenyl)-p-xylene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove to fresh air . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .
Eigenschaften
IUPAC Name |
1,4-bis(4-bromophenyl)-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2/c1-13-11-20(16-5-9-18(22)10-6-16)14(2)12-19(13)15-3-7-17(21)8-4-15/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTBZPUNQPKBQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=C(C=C2)Br)C)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479173 |
Source


|
| Record name | 2,5-Bis(4-Bromophenyl)-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-Bromophenyl)-p-xylene | |
CAS RN |
853234-55-6 |
Source


|
| Record name | 2,5-Bis(4-Bromophenyl)-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)
![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)
